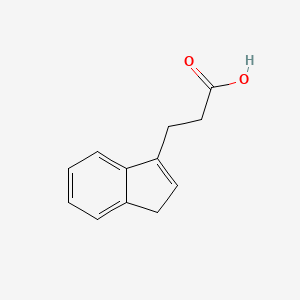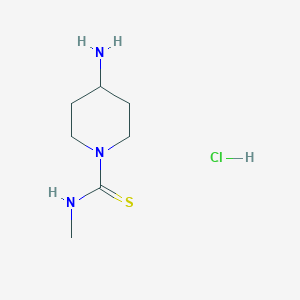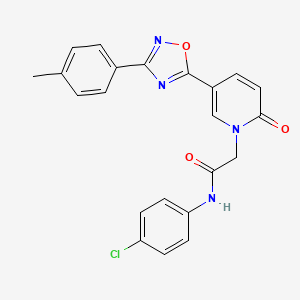
3-(1H-Inden-3-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Inden-3-YL)propanoic acid: is an organic compound that belongs to the class of indene derivatives. Indene is a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The compound is characterized by the presence of a propanoic acid group attached to the indene moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Inden-3-YL)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with indene, which is commercially available or can be synthesized from coal tar.
Functionalization: The indene undergoes functionalization to introduce the propanoic acid group. This can be achieved through a series of reactions, including Friedel-Crafts acylation, followed by reduction and carboxylation.
Reaction Conditions: The reactions are typically carried out under controlled conditions, using catalysts such as aluminum chloride for the Friedel-Crafts acylation and palladium on carbon for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1H-Inden-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(1H-Inden-3-YL)propanoic acid is used as a building block in organic synthesis
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These compounds can help elucidate biological pathways and mechanisms.
Medicine: The compound and its derivatives are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties contribute to the development of high-performance products.
Wirkmechanismus
The mechanism of action of 3-(1H-Inden-3-YL)propanoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can vary, but they often include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: Known for its antioxidant properties and potential neuroprotective effects.
Indene-2-carboxylic acid: Another indene derivative with distinct chemical properties.
Uniqueness: 3-(1H-Inden-3-YL)propanoic acid is unique due to its specific structure, which combines the indene moiety with a propanoic acid group
Eigenschaften
IUPAC Name |
3-(3H-inden-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12(14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXELOVCQOUGAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2948503.png)

![N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2948505.png)

![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B2948508.png)
![5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2948509.png)



![8-(4-chlorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/new.no-structure.jpg)
![N-[ethyl(phenyl)carbamoyl]-L-methionine](/img/structure/B2948518.png)
![3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one](/img/structure/B2948522.png)
